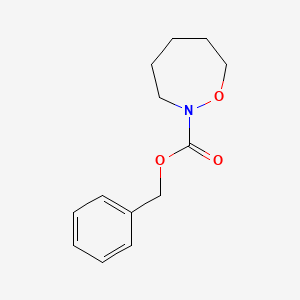
2-cyclopropyl-2-methylpropanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-2-methylpropanethioamide (CMPA) is an organic compound with a unique structure that can be used in a variety of scientific applications. It is a cyclic amide with a thioamide group, and it is a derivative of propionic acid. CMPA has been found to have a variety of biochemical and physiological effects, as well as a wide range of potential applications in scientific research.
Scientific Research Applications
2-cyclopropyl-2-methylpropanethioamide has a variety of potential applications in scientific research. It has been used as an inhibitor of the enzyme phospholipase A2 (PLA2), which is involved in the breakdown of phospholipids in the body. It has also been used as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. 2-cyclopropyl-2-methylpropanethioamide has also been studied as a potential anti-inflammatory agent, as well as a potential drug for the treatment of Alzheimer's disease.
Mechanism of Action
2-cyclopropyl-2-methylpropanethioamide has been found to interact with a variety of enzymes and proteins in the body. It has been found to inhibit the enzyme PLA2, which is involved in the breakdown of phospholipids. It has also been found to inhibit the enzyme COX, which is involved in the synthesis of prostaglandins. 2-cyclopropyl-2-methylpropanethioamide has also been found to interact with a variety of other enzymes and proteins, such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and 5-lipoxygenase (5-LOX).
Biochemical and Physiological Effects
2-cyclopropyl-2-methylpropanethioamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme PLA2, which is involved in the breakdown of phospholipids. It has also been found to inhibit the enzyme COX, which is involved in the synthesis of prostaglandins. 2-cyclopropyl-2-methylpropanethioamide has also been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Additionally, 2-cyclopropyl-2-methylpropanethioamide has been found to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-cyclopropyl-2-methylpropanethioamide in lab experiments is that it is a relatively stable compound, and it is relatively easy to synthesize. Additionally, 2-cyclopropyl-2-methylpropanethioamide has a wide range of potential applications in scientific research, and it has been found to interact with a variety of enzymes and proteins in the body. However, there are some limitations to using 2-cyclopropyl-2-methylpropanethioamide in lab experiments. For example, it is relatively expensive to synthesize, and it is not always easy to obtain in large quantities. Additionally, 2-cyclopropyl-2-methylpropanethioamide can be toxic in high doses, and it can be difficult to control the concentration of 2-cyclopropyl-2-methylpropanethioamide in experiments.
Future Directions
There are a number of potential future directions for the use of 2-cyclopropyl-2-methylpropanethioamide in scientific research. For example, 2-cyclopropyl-2-methylpropanethioamide could be used to study the effects of phospholipase A2 (PLA2) inhibitors on the breakdown of phospholipids in the body. Additionally, 2-cyclopropyl-2-methylpropanethioamide could be used to study the effects of cyclooxygenase (COX) inhibitors on the synthesis of prostaglandins. 2-cyclopropyl-2-methylpropanethioamide could also be used to study the effects of cyclooxygenase-2 (COX-2) inhibitors on the synthesis of prostaglandins. Additionally, 2-cyclopropyl-2-methylpropanethioamide could be used to study the effects of 5-lipoxygenase (5-LOX) inhibitors on the synthesis of leukotrienes. Finally, 2-cyclopropyl-2-methylpropanethioamide could be used to study the effects of anti-inflammatory agents on the body.
Synthesis Methods
2-cyclopropyl-2-methylpropanethioamide can be synthesized through the reaction of propionic acid with a thioamide group, which is then cyclized to form the cyclic amide. This reaction is typically carried out in aqueous media and involves the use of a base catalyst, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at a temperature of 80-100°C, and the reaction time can range from several hours to several days, depending on the desired product. The reaction can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
properties
| { "Design of the Synthesis Pathway": "The synthesis of 2-cyclopropyl-2-methylpropanethioamide can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Cyclopropylmethyl bromide", "2-methylpropanethiol", "Sodium hydride", "Dimethylformamide", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Magnesium sulfate" ], "Reaction": [ "Step 1: Preparation of 2-cyclopropyl-2-methylpropanethiol by reacting cyclopropylmethyl bromide with 2-methylpropanethiol in the presence of sodium hydride and dimethylformamide.", "Step 2: Oxidation of 2-cyclopropyl-2-methylpropanethiol to 2-cyclopropyl-2-methylpropanethioic acid using hydrogen peroxide and hydrochloric acid.", "Step 3: Conversion of 2-cyclopropyl-2-methylpropanethioic acid to 2-cyclopropyl-2-methylpropanethioamide by reacting with sodium hydroxide and ethyl acetate.", "Step 4: Purification of the product by extraction with ethyl acetate and drying with magnesium sulfate." ] } | |
CAS RN |
2353540-48-2 |
Product Name |
2-cyclopropyl-2-methylpropanethioamide |
Molecular Formula |
C7H13NS |
Molecular Weight |
143.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



